Cas no 84005-98-1 (Ethyl morpholine-3-carboxylate)

Ethyl morpholine-3-carboxylate structure
84005-98-1 structure
Nome del prodotto:Ethyl morpholine-3-carboxylate
Numero CAS:84005-98-1
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD12755498
CID:1011880
PubChem ID:18354446

Ethyl morpholine-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl morpholine-3-carboxylate
    • Ethyl 3-Morpholinecarboxylate
    • Ethyl morpholine-3-carboxylate hydrochloride
    • morpholine-3-carboxylic acid ethyl ester
    • CS-0129377
    • DB-062940
    • AKOS013491652
    • CS-11343
    • SB47688
    • MFCD11226626
    • EN300-2970759
    • 3-Morpholinecarboxylic acid, ethyl ester
    • MFCD12406992
    • DB-075991
    • 3-Morpholinecarboxylic acid ethyl ester
    • SCHEMBL2387479
    • (S)-ethyl morpholine-3-carboxylate
    • 3,4-O-(1-methylethylidene)-D-Arabinose
    • 84005-98-1
    • SY016483
    • Ethyl3-Morpholinecarboxylate
    • WQOAAQVACAHQMK-UHFFFAOYSA-N
    • J-512938
    • AC2331
    • MDL: MFCD12755498
    • Inchi: 1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
    • Chiave InChI: WQOAAQVACAHQMK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1COCCN1)OCC

Proprietà calcolate

  • Massa esatta: 159.08954328g/mol
  • Massa monoisotopica: 159.08954328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 138
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.3
  • Superficie polare topologica: 47.6Ų

Proprietà sperimentali

  • Densità: 1.078±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 221.4±30.0 ºC (760 Torr),
  • Punto di infiammabilità: 87.7±24.6 ºC,
  • Solubilità: Solubile (196 g/l) (25°C),

Ethyl morpholine-3-carboxylate Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

Ethyl morpholine-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1045893-1g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
1g
$125 2024-06-07
TRC
E924938-500mg
Ethyl morpholine-3-carboxylate
84005-98-1
500mg
$ 230.00 2022-06-05
TRC
E924938-100mg
Ethyl morpholine-3-carboxylate
84005-98-1
100mg
$ 70.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850555-250mg
Ethyl 3-Morpholinecarboxylate
84005-98-1 ≥97%
250mg
¥452.70 2022-01-10
eNovation Chemicals LLC
Y0990031-5g
Ethyl morpholine-3-carboxylate
84005-98-1 95%
5g
$630 2024-06-04
abcr
AB526473-5 g
Ethyl 3-morpholinecarboxylate; .
84005-98-1
5g
€802.70 2023-07-11
eNovation Chemicals LLC
D691382-0.25g
Ethyl 3-Morpholinecarboxylate
84005-98-1 >97%
0.25g
$155 2023-09-02
eNovation Chemicals LLC
D691382-1g
Ethyl 3-Morpholinecarboxylate
84005-98-1 >97%
1g
$175 2023-09-02
Enamine
EN300-2970759-2.5g
ethyl morpholine-3-carboxylate
84005-98-1 95.0%
2.5g
$838.0 2025-03-19
Enamine
EN300-2970759-10.0g
ethyl morpholine-3-carboxylate
84005-98-1 95.0%
10.0g
$1839.0 2025-03-19

Ethyl morpholine-3-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trityl chloride
1.2 -
1.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid ,  Dichloromethane
2.1 Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
2.3 Solvents: Dichloromethane ;  12 h, rt
2.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 3 h, rt; rt → -78 °C
1.3 Reagents: Methanesulfonyl chloride ;  -78 °C; 15 min, -78 °C; -78 °C → rt; 14 h, rt
2.1 Reagents: Sodium iodide Solvents: Acetone ;  16 h, rt
3.1 Reagents: Trityl chloride
3.2 -
3.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid ,  Dichloromethane
4.1 Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
4.3 Solvents: Dichloromethane ;  12 h, rt
4.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  5 min, rt; 1 h, rt
1.2 Reagents: Water
1.3 Solvents: Dimethylformamide ;  rt; 3 h, 100 °C; 100 °C → rt
1.4 Reagents: Water ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 min, reflux; 45 min, reflux
3.1 Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
3.3 Solvents: Dichloromethane ;  12 h, rt
3.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 min, reflux; 45 min, reflux
2.1 Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
2.3 Solvents: Dichloromethane ;  12 h, rt
2.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetone ;  16 h, rt
2.1 Reagents: Trityl chloride
2.2 -
2.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid ,  Dichloromethane
3.1 Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
3.3 Solvents: Dichloromethane ;  12 h, rt
3.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
1.3 Solvents: Dichloromethane ;  12 h, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  4 - 6 h, rt
2.1 Catalysts: Copper(II) triflate ,  rel-(4R,4′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
2.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 - 24 h, rt
Riferimento
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate ,  rel-(4R,4′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 - 24 h, rt
Riferimento
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 0 °C → rt; 15 h, 55 °C
1.3 Reagents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  5 min, rt; 1 h, rt
2.2 Reagents: Water
2.3 Solvents: Dimethylformamide ;  rt; 3 h, 100 °C; 100 °C → rt
2.4 Reagents: Water ;  rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 min, reflux; 45 min, reflux
4.1 Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
4.3 Solvents: Dichloromethane ;  12 h, rt
4.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Riferimento
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Ethyl morpholine-3-carboxylate Raw materials

Ethyl morpholine-3-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84005-98-1)Ethyl morpholine-3-carboxylate
A840701
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):472.0/795.0